molecular formula C7H5D4NO B1148895 4-Methoxyaniline-2,3,5,6-d4 CAS No. 1219798-55-6

4-Methoxyaniline-2,3,5,6-d4

Cat. No.: B1148895
CAS No.: 1219798-55-6
M. Wt: 127.1771071
InChI Key:
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxyaniline-2,3,5,6-d4 typically involves the deuteration of 4-methoxyaniline. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions, including temperature and pressure, to ensure complete deuteration .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and efficient catalysts to achieve high yields of the deuterated product. The compound is then purified using standard techniques such as recrystallization or chromatography to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

4-Methoxyaniline-2,3,5,6-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield deuterated quinones, while reduction can produce deuterated aniline derivatives .

Scientific Research Applications

4-Methoxyaniline-2,3,5,6-d4 is widely used in scientific research due to its stable isotopic labeling. Some key applications include:

Mechanism of Action

The mechanism of action of 4-Methoxyaniline-2,3,5,6-d4 is primarily related to its isotopic labeling. The presence of deuterium atoms affects the compound’s physical and chemical properties, such as bond strength and reaction rates. This isotopic effect is leveraged in various research applications to gain insights into molecular interactions and reaction dynamics .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxyaniline-2,3,5,6-d4 is unique due to its specific isotopic labeling, which provides distinct advantages in research applications. The presence of both deuterium and a methoxy group allows for targeted studies in various fields, making it a valuable tool for scientists .

Properties

IUPAC Name

2,3,5,6-tetradeuterio-4-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-9-7-4-2-6(8)3-5-7/h2-5H,8H2,1H3/i2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHAAPTBBJKJZER-QFFDRWTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1N)[2H])[2H])OC)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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